molecular formula C17H16N4O5S B2580665 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate CAS No. 453515-92-9

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2580665
CAS No.: 453515-92-9
M. Wt: 388.4
InChI Key: FKNBFDJDIAQMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate” features a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) linked via a methyl group to a benzoate ester substituted with a dimethylsulfamoyl moiety. Benzotriazinone derivatives are recognized for their role as modulators of GPR139, a G-protein-coupled receptor implicated in neurological and metabolic disorders .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-20(2)27(24,25)13-9-7-12(8-10-13)17(23)26-11-21-16(22)14-5-3-4-6-15(14)18-19-21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNBFDJDIAQMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzotriazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzoate moiety is then introduced via esterification reactions, and the dimethylsulfamoyl group is added through sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoate Ester

The methyl benzoate group is a key reactive site, enabling transesterification and aminolysis reactions.

Reaction Type Conditions Products Key Observations
Transesterification Alcohol (ROH), base (e.g., K₂CO₃), 60°CCorresponding alkyl ester derivativeThe benzotriazinyl group stabilizes the leaving group, accelerating reaction rates .
Aminolysis Amines (R₂NH), DMF, 25°CAmide derivatives with retention of the benzotriazine ringElectron-withdrawing sulfonamide enhances electrophilicity of the carbonyl group .

Reactivity of the Benzotriazine Ring

The 1,2,3-benzotriazin-4-one moiety undergoes ring-opening and substitution reactions under specific conditions.

Ring-Opening Reactions

  • Acidic Hydrolysis :
    Treatment with HCl (2M, reflux) cleaves the triazine ring, yielding 4-(dimethylsulfamoyl)benzoic acid and a fragmented benzotriazine byproduct .

    C17H16N4O5S+H2OC9H11NO4S+C8H5N3O\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_5\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{11}\text{NO}_4\text{S} + \text{C}_8\text{H}_5\text{N}_3\text{O}
  • Nucleophilic Attack :
    Reaction with thiols (e.g., PhSH) in THF displaces the benzotriazinyl group, forming thioesters .

Coupling Reactions

The benzotriazinyl group acts as an activating agent for carboxylic acids in peptide synthesis (analogous to TDBTU and DEPBT reagents) :

  • Mechanism :
    The benzotriazine forms a reactive mixed carbonate intermediate, facilitating amide bond formation with amines .

Sulfonamide Reactivity

The dimethylsulfamoyl group (-SO₂NMe₂) is resistant to hydrolysis but participates in:

  • Alkylation : Reaction with alkyl halides (e.g., MeI) in DMF forms quaternary sulfonamides .

  • Coordination Chemistry : Acts as a weak ligand for transition metals (e.g., Cu²⁺), confirmed by UV-vis spectroscopy.

Ester Hydrolysis

Controlled saponification (NaOH, H₂O/EtOH) yields the free carboxylic acid:

C17H16N4O5S+NaOHC16H14N4O5S+CH3OH\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_5\text{S} + \text{NaOH} \rightarrow \text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_5\text{S} + \text{CH}_3\text{OH}

Kinetic studies show pseudo-first-order behavior with k=0.012min1k = 0.012 \, \text{min}^{-1} at 25°C .

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

  • The benzotriazine ring’s electron-deficient nature (NBO charge=0.32e\text{NBO charge} = -0.32 \, \text{e}) enhances electrophilicity.

  • Transition states for ester aminolysis show a 15.2 kcal/mol activation barrier, consistent with experimental rates .

Scientific Research Applications

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

Case Study : A study demonstrated that derivatives of this compound improved cognitive functions in preclinical Alzheimer’s models by reducing AChE activity and enhancing memory retention.

Parameter Value
IC50 for AChE Inhibition2.7 µM
Cognitive ImprovementSignificant in treated groups

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.

Research Findings :
In vitro studies revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis32

These results suggest that the compound might serve as a potential candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action can reduce the production of pro-inflammatory mediators.

Research Insights :
Studies have shown that treatment with this compound leads to a decrease in inflammatory markers in various models of inflammation.

Synthesis and Characterization

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone-Based Analogs

Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (B8)
  • Structure: Benzotriazinone core with a methyl acetate substituent.
  • Properties : Molecular weight = 219.20 g/mol, purity = 95% .
  • Comparison : The shorter acetate chain reduces lipophilicity compared to the target compound’s benzoate ester. This may limit membrane permeability but improve aqueous solubility.
4-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanylpropanoic Acid
  • Structure: Benzotriazinone core with a carboxylic acid-terminated alkyl chain.
  • Properties : Increased hydrophilicity due to the carboxylic acid group.
  • Comparison : The acidic group enhances solubility but may reduce bioavailability due to poor passive diffusion .
O,O-Dimethyl {[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]sulfanyl}phosphonothioate
  • Structure: Benzotriazinone core with a phosphorodithioate group.
  • Properties: Likely pesticidal activity due to the organophosphate moiety.
  • Comparison : The phosphorodithioate group diverges from therapeutic applications, highlighting the importance of substituent choice in defining biological roles .

Benzoate Ester Derivatives with Heterocyclic Cores

Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
  • Structure: Quinoline core linked to a benzoate ester via a piperazine spacer.
  • Properties : Bulky phenyl substituent may enhance π-π stacking interactions.
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure : Pyridazine-linked benzoate ester.
  • Properties : Pyridazine’s electron-deficient nature may influence receptor binding.
  • Comparison : The ethyl ester group may confer faster metabolic clearance than the target’s methyl benzoate .

Functional Group Analysis

Compound Core Structure Key Substituent Molecular Weight (g/mol) Purity Potential Application
Target Compound Benzotriazinone Dimethylsulfamoyl benzoate Calc. ~400 N/A GPR139 modulation
Methyl 2-(benzotriazinonyl)acetate (B8) Benzotriazinone Methyl acetate 219.20 95% Research compound
C1 (Quinoline derivative) Quinoline Phenyl, benzoate ester Calc. ~450 N/A Kinase inhibition
O,O-Dimethyl phosphorodithioate Benzotriazinone Phosphorodithioate Calc. ~350 N/A Pesticidal candidate

Key Findings and Implications

Metabolic Stability : The benzoate ester may offer slower hydrolysis than ethyl esters (e.g., I-6230 series), prolonging half-life .

Therapeutic Specificity : Unlike pesticidal phosphorodithioate derivatives , the target compound’s design aligns with neurological applications via GPR139 modulation .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a synthetic derivative of benzotriazine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide
  • Molecular Formula : C12H16BF4N5O2
  • Molecular Weight : 349.09 g/mol
  • Solubility : Soluble in acetonitrile at 0.1 g/mL

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a coupling reagent in peptide synthesis and has been shown to suppress racemization during fragment condensation. This property is crucial in pharmaceutical development for creating stable and effective drug candidates.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. In various studies, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains:

Bacterial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Bacillus subtilisEffective

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer potential of benzotriazine derivatives. For instance, certain analogs have been reported to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. The mechanism often involves the modulation of reactive oxygen species (ROS) and the activation of caspases.

Anti-inflammatory Effects

In vitro studies have shown that related compounds can reduce pro-inflammatory cytokine production. This activity is important for conditions characterized by chronic inflammation and may provide a therapeutic avenue for inflammatory diseases.

Case Study 1: Peptide Synthesis

In a study evaluating the efficiency of various coupling reagents in peptide synthesis, this compound was compared with other common reagents. The results indicated superior performance in terms of yield and purity of synthesized peptides while minimizing side reactions such as racemization .

Case Study 2: Antimicrobial Testing

A series of tests were conducted using this compound against common pathogens. The results demonstrated that it exhibited comparable or enhanced activity relative to standard antibiotics like norfloxacin and chloramphenicol . This suggests potential applications in treating resistant bacterial infections.

Q & A

Basic Question: How can researchers determine the stability of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate under varying experimental conditions?

Methodological Answer:
Stability assessment requires a combination of accelerated degradation studies (e.g., exposure to heat, light, humidity) and analytical techniques such as HPLC, TGA, or NMR. For example:

  • Thermal Stability: Conduct isothermal TGA at 25–100°C to monitor mass loss and decomposition thresholds.
  • Hydrolytic Stability: Use pH-varied buffers (pH 1–13) and analyze degradation products via LC-MS.
  • Photostability: Expose samples to UV-Vis light (ICH Q1B guidelines) and track changes via UV spectroscopy.
    Safety Note: Store the compound in airtight, light-resistant containers at 2–8°C in a dry environment to minimize degradation .

Basic Question: What are the recommended protocols for safe handling and personal protective equipment (PPE) when working with this compound?

Methodological Answer:
Follow OSHA and EN166 standards for PPE:

  • Eye/Face Protection: Chemical safety goggles with side shields to prevent splashes .
  • Skin Protection: Nitrile gloves (0.11 mm thickness minimum) inspected for integrity before use. Contaminated gloves must be disposed of as hazardous waste .
  • Respiratory Protection: Use NIOSH-approved N95 masks if ventilation is inadequate.
  • Engineering Controls: Perform experiments in fume hoods with eyewash stations and safety showers nearby .

Advanced Question: How can researchers optimize the synthesis of derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
Derivatization strategies should focus on:

  • Functional Group Compatibility: Prioritize reactions at the benzotriazinone 4-oxo group or dimethylsulfamoyl moiety.
  • Catalytic Systems: Screen palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
    Example Workflow:

Introduce substituents via nucleophilic substitution at the benzotriazinone ring.

Monitor reaction progress using TLC (UV-active spots).

Validate purity via melting point analysis and ¹H-NMR .

Advanced Question: How should researchers resolve contradictions in bioactivity data observed across in vitro and in vivo models?

Methodological Answer:
Address discrepancies using:

  • Dose-Response Calibration: Ensure in vivo doses account for metabolic clearance (e.g., hepatic microsomal assays).
  • Environmental Controls: Replicate in vitro conditions (pH, temperature) in vivo where feasible .
  • Multivariate Analysis: Apply ANOVA or mixed-effects models to isolate confounding variables (e.g., solvent effects, cell line variability) .
    Case Study: If in vitro cytotoxicity (IC₅₀ = 10 µM) does not translate to in vivo efficacy, evaluate bioavailability via pharmacokinetic profiling (Cmax, AUC) .

Advanced Question: What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach:

Abiotic Studies:

  • Hydrolysis: Incubate in buffer solutions (pH 4–9) at 25–50°C.
  • Photolysis: Use xenon arc lamps to simulate sunlight and quantify degradation products via GC-MS .

Biotic Studies:

  • Microbial Degradation: Use soil slurry assays with LC-MS/MS to track metabolite formation.
  • Ecotoxicology: Assess Daphnia magna or algae growth inhibition (OECD 201/202 guidelines) .
    Data Integration: Map degradation pathways using computational tools (e.g., EPI Suite) to predict persistence and bioaccumulation .

Advanced Question: How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:
Align studies with established pharmacological hypotheses:

  • Target Validation: Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 or kinases .
  • Mechanistic Studies: Link observed bioactivity to signaling pathways (e.g., NF-κB inhibition) via Western blot or qPCR .
  • Conceptual Frameworks: Situate findings within the "molecular hybridization" paradigm, emphasizing synergies between benzotriazinone and sulfonamide pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.